molecular formula C9H8N2O2 B1398865 5-methoxy-1H-indazole-7-carbaldehyde CAS No. 1100214-12-7

5-methoxy-1H-indazole-7-carbaldehyde

Cat. No.: B1398865
CAS No.: 1100214-12-7
M. Wt: 176.17 g/mol
InChI Key: GFOIEOKYZYYCAR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of a methoxy group at the 5-position and a carbaldehyde group at the 7-position of the indazole ring makes this compound unique and of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate in the presence of a catalyst such as iron(III) chloride in methanol at elevated temperatures can yield the desired indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 5-Methoxy-1H-indazole-7-carboxylic acid.

    Reduction: 5-Methoxy-1H-indazole-7-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1H-indazole-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-7-carbaldehyde: Lacks the methoxy group at the 5-position.

    5-Methoxy-1H-indazole-3-carbaldehyde: Has the carbaldehyde group at the 3-position instead of the 7-position.

    5-Methoxy-2H-indazole-7-carbaldehyde: Differs in the hydrogen position on the nitrogen atom.

Uniqueness

5-Methoxy-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the methoxy and carbaldehyde groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methoxy-1H-indazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIEOKYZYYCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-5-methoxy-1H-indazole (1.32 g, 5.81 mmol) in tetrahydrofuran (27 mL) at 0° C. was added sodium hydride (0.465 g, 11.62 mmol). The ice bath was removed and stirring continued for 20 min. The solution was cooled to −78° C. and treated with tert-butyllithium (1.7 M in pentane, 6.84 mL, 11.63 mmol) dropwise. The reaction was stirred at −78° C. for 10 min, allowed to warm gradually in the dewar to −50° C., recooled to −78° C., and then treated with dimethylformamide (1.8 mL, 23.25 mmol). After 15 min, the ice bath was removed and stirring continued for 1 h. The reaction was poured onto ice/1 M hydrochloric acid (20 mL). The mixture was extracted with ethyl acetate (2×). The organics were washed with water, then brine, dried over magnesium sulfate, and concentrated to give 1.1 g of 5-methoxy-1H-indazole-7-carbaldehyde (100%) as a tan solid. 1H-NMR (CDCl3, 300 MHz) δ 10.08 (s, 1H), 8.04 (s, 1H), 7.52 (s, 1H), 7.44 (m, 1H), 3.90 (s, 3H); Mass spec.: 177.09 (MH)+.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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